molecular formula C6H8N2S B1600230 3,4-Diaminobenzenethiol CAS No. 655247-00-0

3,4-Diaminobenzenethiol

Cat. No. B1600230
M. Wt: 140.21 g/mol
InChI Key: FPXQABNVPCVWQU-UHFFFAOYSA-N
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Description

3,4-Diaminobenzenethiol, also known as Benzenethiol, 3,4-diamino-, is a chemical compound with the molecular formula C6H8N2S . It is used in various applications, including as a ligand for gold nanoparticles .


Synthesis Analysis

An improved synthetic method for the synthesis of 3,4-diaminobenzenethiol has been presented in the literature . This reagent has practical applications as a new ligand for gold nanoparticles for the rapid detection of Cu2+ in water .


Molecular Structure Analysis

The molecular structure of 3,4-Diaminobenzenethiol consists of a benzene ring with two amino groups and one thiol group .


Chemical Reactions Analysis

3,4-Diaminobenzenethiol has been used as a reagent in the synthesis of gold nanoparticles for the rapid detection of Cu2+ in water .


Physical And Chemical Properties Analysis

3,4-Diaminobenzenethiol has a molecular weight of 140.206 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 337.8±32.0 °C at 760 mmHg, and a flash point of 158.1±25.1 °C . It has 2 hydrogen bond acceptors, 4 hydrogen bond donors, and no freely rotating bonds .

Scientific Research Applications

  • Summary of the Application : 3,4-Diaminobenzenethiol is used as a new ligand for gold nanoparticles in the rapid detection of Cu2+ in water . This method is shown to have high sensitivity and selectivity .
  • Methods of Application or Experimental Procedures : An improved synthetic method for the synthesis of 3,4-diaminobenzenethiol is presented . This reagent is then applied as a new ligand for gold nanoparticles for the rapid detection of Cu2+ in water .
  • Results or Outcomes : Well-defined peaks, proportional to the concentration of the corresponding Cu2+, were observed from 0.5 μM to 2 μM, and the recovery was in the range of 92–109% . This method provides a facile route for Cu2+ analysis .

properties

IUPAC Name

3,4-diaminobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXQABNVPCVWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462182
Record name 3,4-diaminobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diaminobenzenethiol

CAS RN

655247-00-0
Record name 3,4-diaminobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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